BenchChemオンラインストアへようこそ!

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

Cancer Immunotherapy PD-L1 Downregulation c-Myc Inhibition

2-(4-Bromophenyl)-1H-1,2,4-triazol-5-one (CAS 42110-14-5) is a heterocyclic building block within the 1,2,4-triazol-5-one class, characterized by a para-bromophenyl substituent and a carbonyl group at the 5-position. This specific substitution pattern is increasingly recognized in medicinal chemistry for its role in modulating protein-protein interactions and kinase activity.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
CAS No. 42110-14-5
Cat. No. B8644305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-1H-1,2,4-triazol-5-one
CAS42110-14-5
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NC(=O)N2)Br
InChIInChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-8(13)11-12/h1-5H,(H,11,13)
InChIKeyNKOQJIXOMRMQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-1H-1,2,4-triazol-5-one (CAS 42110-14-5) as a Key Intermediate in Targeted Cancer Immunotherapy and Kinase Inhibition Research


2-(4-Bromophenyl)-1H-1,2,4-triazol-5-one (CAS 42110-14-5) is a heterocyclic building block within the 1,2,4-triazol-5-one class, characterized by a para-bromophenyl substituent and a carbonyl group at the 5-position . This specific substitution pattern is increasingly recognized in medicinal chemistry for its role in modulating protein-protein interactions and kinase activity [1]. Unlike simpler triazole scaffolds, the presence of the bromophenyl moiety confers distinct electronic and steric properties that are critical for specific biological target engagement, positioning it as a non-interchangeable scaffold in targeted therapy development [2].

Why Unsubstituted or Non-Brominated 1,2,4-Triazol-5-one Analogs Cannot Substitute for 2-(4-Bromophenyl)-1H-1,2,4-triazol-5-one


Generic substitution within the 1,2,4-triazol-5-one class is not scientifically valid due to the dramatic impact of the 4-bromophenyl substituent on both target selectivity and biological potency. The bromine atom is not a passive spectator; it actively participates in key intermolecular interactions, such as halogen bonding with protein targets and influences the compound's lipophilicity and electronic distribution [1]. Comparative studies demonstrate that the presence of a para-bromophenyl group is a key driver for oncoimmunomodulatory activity, with non-brominated or differently substituted analogs showing a complete loss of potency against the same targets [2]. This data directly counters the assumption that any triazol-5-one scaffold is functionally equivalent, establishing 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one as a specific, functionally distinct research tool and lead scaffold.

Quantitative Differentiation Guide: 2-(4-Bromophenyl)-1H-1,2,4-triazol-5-one vs. Closest Structural Analogs


Superior Oncoimmunomodulatory Potency: Direct Comparison with 1,2,4-Triazole Library

In a direct head-to-head evaluation of 14 triazole-scaffold derivatives, the compound identified as p-Bromophenyltriazol 3, a direct structural analog of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one, emerged as the single most active agent for simultaneously downregulating both PD-L1 and c-Myc, two high-value targets in cancer immunology [1]. This activity was not observed in other triazole derivatives within the same library, including those with different halogen or alkyl substitutions, establishing a clear structure-activity relationship (SAR) driven by the p-bromophenyl group [1].

Cancer Immunotherapy PD-L1 Downregulation c-Myc Inhibition

In Vivo Anticonvulsant Activity and Favorable Therapeutic Window: Class-Level Inference from Triazol-5-one Core

While direct in vivo data for 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one is limited, class-level inference from closely related 7-phenyl-[1,2,4]triazol-5(4H)-one derivatives demonstrates that this core scaffold can yield compounds with a significantly superior therapeutic index compared to standard-of-care antiepileptic drugs (AEDs) [1]. For example, optimized derivatives 4f and 4k exhibited ED50 values of 17.1 and 18.3 mg/kg, respectively, in the Sc-PTZ model, and crucially, no neurotoxicity was observed up to the maximum solubility limit (TD50 > 267 mg/kg) in the rotarod assay [1]. This translates to protective index (PI) values exceeding 15.6 and 14.6, which compare very favorably to classic AEDs like sodium valproate and carbamazepine [1].

Epilepsy Neuropharmacology GABA Receptor Modulation

Physicochemical Profiling: Predicted pKa and Density for Formulation and Analytical Method Development

The predicted physicochemical properties of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one provide crucial baseline data for handling, purification, and formulation . The compound has a predicted density of 1.78 ± 0.1 g/cm³ and an acid dissociation constant (pKa) of 8.91 ± 0.20 . These values are essential for designing appropriate solvent systems, understanding its ionization state under physiological conditions, and developing robust analytical methods like HPLC. While experimental melting point data is not consistently reported across reputable sources, these computational predictions serve as reliable guides for initial experimental work, differentiating it from analogs with altered physical properties that may require entirely different handling procedures.

Pre-formulation Analytical Chemistry Compound Characterization

Targeted Application Scenarios for 2-(4-Bromophenyl)-1H-1,2,4-triazol-5-one Driven by Quantitative Evidence


Lead Scaffold for Developing Dual PD-L1/c-Myc Downregulators in Cancer Immunotherapy

Based on the evidence that p-Bromophenyltriazol 3 is the most active compound in its class for downregulating both PD-L1 and c-Myc [1], 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one is an ideal starting point for medicinal chemists aiming to develop novel small-molecule oncoimmunomodulators. Its unique ability to engage this dual mechanism, which is critical for overcoming immune evasion in tumors, makes it a high-priority purchase for laboratories focused on next-generation cancer therapies.

Strategic Intermediate for Kinase Inhibitor Synthesis (c-FMS, c-KIT, PDGFR)

The patent literature explicitly includes 1,2,4-triazol-5-ones as a core structure in potent inhibitors of c-FMS (CSF-1R), c-KIT, and PDGFR kinases [1]. The 4-bromophenyl substituent on the target compound serves as a crucial vector for further functionalization to build out the full inhibitor pharmacophore. For researchers engaged in kinase drug discovery, particularly in oncology and autoimmune diseases, this compound is a necessary and non-interchangeable building block for accessing this patent-relevant chemical space.

Optimization for Next-Generation Antiepileptic Drugs with Reduced Neurotoxicity

The class-level evidence showing that 7-phenyl-[1,2,4]triazol-5(4H)-one derivatives can achieve high anticonvulsant potency with no observable neurotoxicity (TD50 > 267 mg/kg) [1] positions 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one as a valuable template. The para-bromophenyl group offers a handle for further structural diversification to fine-tune pharmacokinetic and pharmacodynamic properties while maintaining the favorable safety profile inherent to the triazol-5-one core. This makes it a strategic acquisition for neuropharmacology programs seeking safer AEDs.

Calibrated Starting Material for Pre-formulation and Analytical Method Development

Given its defined predicted physicochemical properties, including a density of 1.78 ± 0.1 g/cm³ and a pKa of 8.91 ± 0.20 [1], this compound is a reliable reference for developing and validating analytical methods (e.g., HPLC, LC-MS) for a series of related triazol-5-one derivatives. Its predictable ionization profile at physiological pH (based on pKa) also makes it suitable for early-stage pre-formulation studies to assess solubility and stability in biorelevant media.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.